
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Butanoic Acid Moiety: This step involves the alkylation of the piperidine ring with a butanoic acid derivative, often using a strong base like sodium hydride to deprotonate the piperidine nitrogen, followed by reaction with a butanoic acid halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency.
化学反应分析
Types of Reactions
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
科学研究应用
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid depends on its specific application:
In Medicinal Chemistry: The compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active piperidine derivative. This active form can interact with specific molecular targets, such as neurotransmitter receptors or enzymes.
In Organic Synthesis: The compound acts as a versatile intermediate, where its functional groups can be selectively modified to achieve the desired chemical transformations.
相似化合物的比较
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the piperidine ring.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Another isomer with the tert-butoxycarbonyl group at a different position.
1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)propanoic acid: Similar compound with a propanoic acid moiety instead of butanoic acid.
Uniqueness
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic transformations, making it a valuable intermediate in complex organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C15H27NO4 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC 名称 |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-12(13(17)18)9-11-7-6-8-16(10-11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
InChI 键 |
XMZLYQHZCAPPFR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





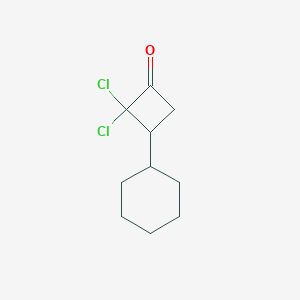
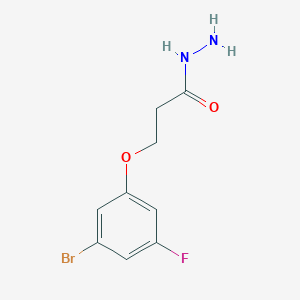
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
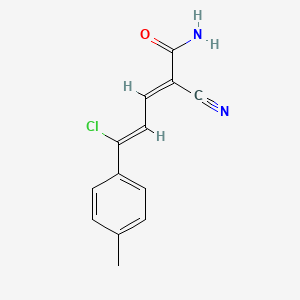
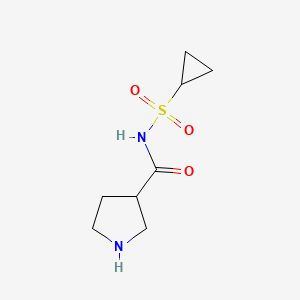
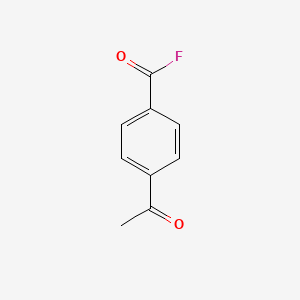


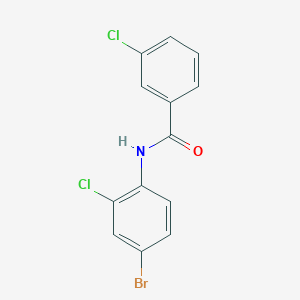
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)

